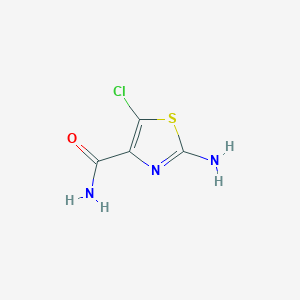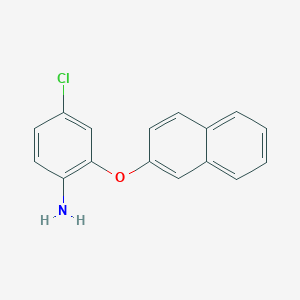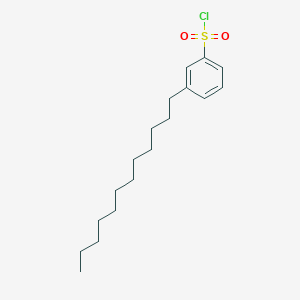
3-Dodecylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecylbenzene-1-sulfonyl chloride: is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a benzene ring substituted with a dodecyl group (a twelve-carbon alkyl chain) and a sulfonyl chloride group. This compound is used in various chemical reactions and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: One common method for preparing sulfonyl chlorides involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The reaction is typically carried out by heating the mixture at 170-180°C for several hours.
Phosphorus Oxychloride Method: Another method involves the reaction of sodium benzenesulfonate with phosphorus oxychloride under similar conditions.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid, which can be carried out at lower temperatures (20-25°C) with continuous stirring.
Industrial Production Methods:
- Industrial production of 3-Dodecylbenzene-1-sulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reagents and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Dodecylbenzene-1-sulfonyl chloride can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by various nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, it can be used as a reagent in such processes.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include primary and secondary amines, alcohols, and thiols.
Reaction Conditions: These reactions are often carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Major Products:
- The major products of substitution reactions involving this compound are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- 3-Dodecylbenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including surfactants and detergents .
Biology and Medicine:
- In biological research, sulfonyl chlorides are used to modify proteins and peptides by introducing sulfonamide groups, which can alter the biological activity of the molecules .
Industry:
Mechanism of Action
Mechanism:
- The primary mechanism of action for 3-Dodecylbenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various functional groups.
Molecular Targets and Pathways:
- In biological systems, the compound can react with nucleophilic amino acid residues in proteins, leading to the formation of sulfonamide linkages. This can result in changes to the protein’s structure and function .
Comparison with Similar Compounds
Benzenesulfonyl chloride: Similar in structure but lacks the dodecyl group, making it less hydrophobic and less effective in applications requiring long alkyl chains.
Toluene-4-sulfonyl chloride: Contains a methyl group instead of a dodecyl group, resulting in different reactivity and solubility properties.
Uniqueness:
Properties
Molecular Formula |
C18H29ClO2S |
|---|---|
Molecular Weight |
344.9 g/mol |
IUPAC Name |
3-dodecylbenzenesulfonyl chloride |
InChI |
InChI=1S/C18H29ClO2S/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21/h12,14-16H,2-11,13H2,1H3 |
InChI Key |
UFQPPMFQIGIQBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)
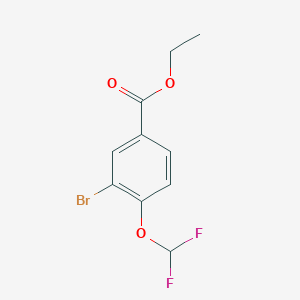
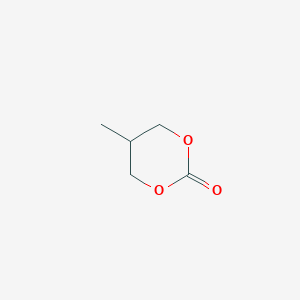

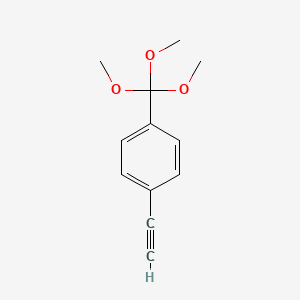
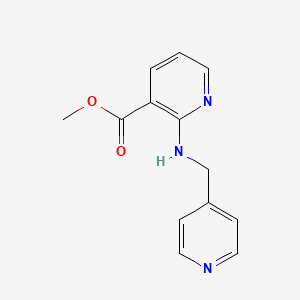
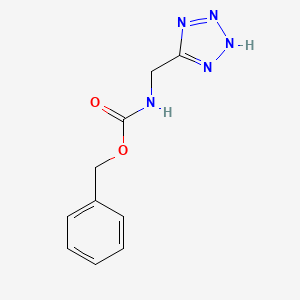
![2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)

